(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone
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Overview
Description
The compound is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and studied for their anti-tubercular properties . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .Molecular Structure Analysis
The structure of benzothiazole derivatives was analyzed based on IR, 1 H, 13 C NMR, and mass spectral data . The molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Scientific Research Applications
Anti-Inflammatory Properties
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives were synthesized and evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Anti-Tubercular Activity
Recent synthetic developments of benzothiazole based anti-tubercular compounds have shown promising results . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Anti-Cancer Activity
Benzothiazole derivatives have been evaluated for their anti-proliferation properties against various human cancer cell lines . Most of them exhibited potent cytotoxicity .
Future Directions
Mechanism of Action
Target of Action
Compounds containing benzo[d]thiazol and imidazole moieties have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biochemical processes.
Mode of Action
For instance, some induce changes in cell cycle progression , while others inhibit specific enzymes .
Biochemical Pathways
For example, some have been found to induce apoptosis by activating caspase-3 and causing mitochondrial dysfunction .
Pharmacokinetics
Compounds with similar structures are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary significantly depending on their specific structures and the presence of functional groups.
Result of Action
Compounds with similar structures have been reported to exhibit a variety of effects, such as inducing cell cycle arrest and inhibiting specific enzymes .
properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yloxymethyl)piperidin-1-yl]-(2,3-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-26-18-8-5-6-16(20(18)27-2)21(25)24-12-10-15(11-13-24)14-28-22-23-17-7-3-4-9-19(17)29-22/h3-9,15H,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKOIJAJFKCDJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)COC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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